![molecular formula C18H25NO3 B2367838 (R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate CAS No. 616866-21-8](/img/structure/B2367838.png)
(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
Overview
Description
(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate, commonly known as CPP-115, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. This compound is a derivative of the naturally occurring neurotransmitter γ-aminobutyric acid (GABA) and has been found to have unique properties that make it a promising candidate for further research.
Scientific Research Applications
Pharmacological Profiles
(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is noted for its role in pharmacology, particularly as an active form of certain receptor antagonists. For instance, Ogawa et al. (2002) described the pharmacology of a related compound, R-96544, as a novel 5-HT2A receptor antagonist, demonstrating potent and selective activity against serotonin-induced platelet aggregation and arterial contraction. This highlights the compound's potential in cardiovascular and neurological applications (Ogawa et al., 2002).
Bioactive Molecule Synthesis
This chemical is significant in synthesizing bioactive molecules. Jha et al. (2010) demonstrated its utility in the asymmetric synthesis of syn/anti-1,3-amino alcohols, showcasing its versatility in organic chemistry and potential in drug development (Jha et al., 2010).
Crystal Structure and Synthesis
The compound's structure and synthesis are of interest in chemical research. Liu et al. (2008) detailed the synthesis of a related compound, 3-quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate, highlighting its structural properties and potential applications in material science or pharmacology (Liu et al., 2008).
Anticholinergic Activity
Its anticholinergic properties are also noteworthy. Studies like those conducted by Ji et al. (2002) have developed analogs of glycopyrrolate, such as SG-1, using this compound. These analogs have shown promising anticholinergic activity with potential therapeutic applications (Ji et al., 2002).
properties
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3/t16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGMKPGXRHJNKJ-AEFFLSMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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